molecular formula C8H6ClF3O B1435165 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene CAS No. 1214362-99-8

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene

Cat. No.: B1435165
CAS No.: 1214362-99-8
M. Wt: 210.58 g/mol
InChI Key: KOKDRWBXALDALY-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H6ClF3O. It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where a chloro and trifluoromethyl group are introduced using appropriate reagents and catalysts such as aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its interaction with enzymes and other biological molecules .

Properties

IUPAC Name

4-chloro-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDRWBXALDALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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